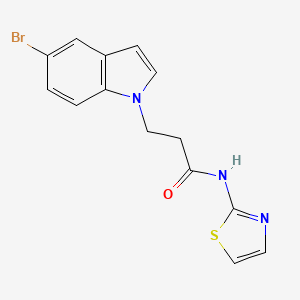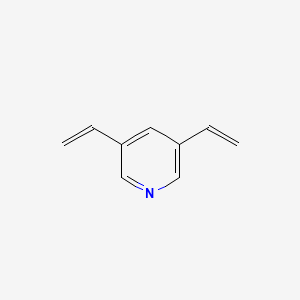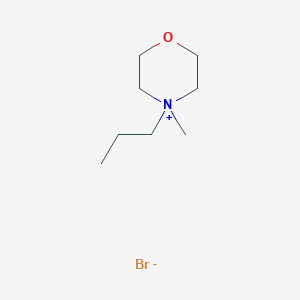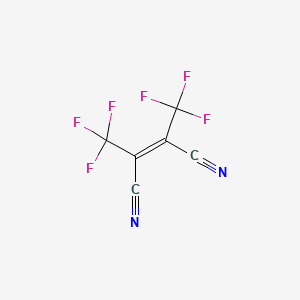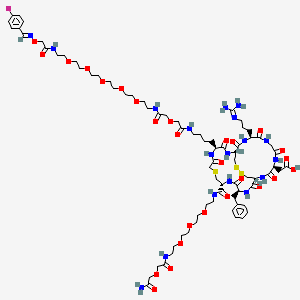
2-Pentadecylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecylphenol is an organic compound with the molecular formula C21H36O. It is a type of phenolic lipid, characterized by a long alkyl chain attached to a phenol group. This compound is known for its amphiphilic properties, making it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Pentadecylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods: In industrial settings, this compound is often derived from cardanol, a renewable resource obtained from cashew nut shell liquid. The cardanol undergoes hydrogenation to produce 3-pentadecylphenol, which can then be converted to this compound through isomerization processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentadecylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenols.
Wissenschaftliche Forschungsanwendungen
2-Pentadecylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and resins.
Industry: Utilized in the production of flame-retardant materials, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of 2-Pentadecylphenol involves its interaction with cellular membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This disruption can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi . Additionally, its antioxidant properties are attributed to the phenolic hydroxyl group, which can neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Phenol: A simpler phenolic compound with a hydroxyl group attached to a benzene ring.
Catechol: A dihydroxybenzene with two hydroxyl groups on adjacent carbon atoms.
Resorcinol: Another dihydroxybenzene with hydroxyl groups on the 1 and 3 positions.
Hydroquinone: A dihydroxybenzene with hydroxyl groups on the 1 and 4 positions.
Uniqueness of 2-Pentadecylphenol: this compound stands out due to its long alkyl chain, which imparts unique amphiphilic properties. This allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications. Its ability to disrupt cell membranes and its antioxidant properties further distinguish it from simpler phenolic compounds .
Eigenschaften
CAS-Nummer |
51000-79-4 |
|---|---|
Molekularformel |
C21H36O |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2-pentadecylphenol |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)22/h15-16,18-19,22H,2-14,17H2,1H3 |
InChI-Schlüssel |
RGDDVTHQUAQTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





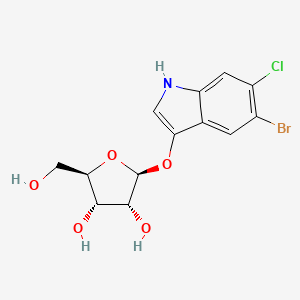
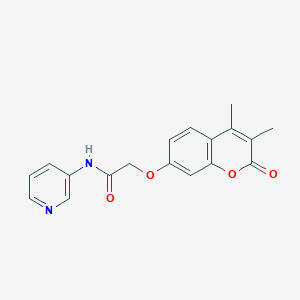
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)
